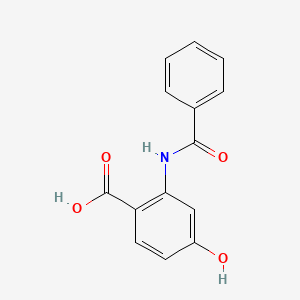

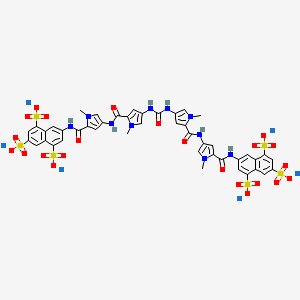

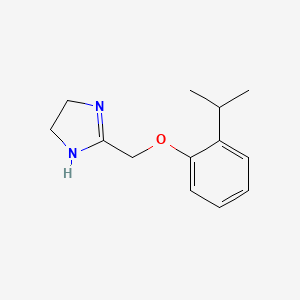

![molecular formula C19H16N8O10S3 B1208543 5-(4,6-Diamino-[1,3,5]triazin-2-ylamino)-4-hydroxy-3-(2-sulfo-phenylazo)-naphthalene-2,7-disulfonic acid](/img/structure/B1208543.png)

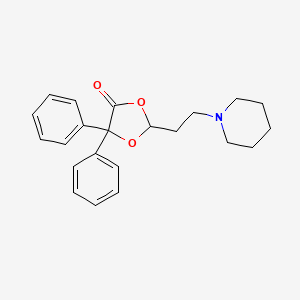

5-(4,6-Diamino-[1,3,5]triazin-2-ylamino)-4-hydroxy-3-(2-sulfo-phenylazo)-naphthalene-2,7-disulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid is a triamino-1,3,5-triazine having a polysubstituted naphthalene group attached to one of the exocyclic nitrogens. It has a role as an epitope and a dye. It is a triamino-1,3,5-triazine, an aminonaphthalenesulfonic acid and a monoazo compound.

Aplicaciones Científicas De Investigación

Spectrophotometric Analysis

- Flow Injection Analysis for Magnesium Determination: Utilized in spectrophotometric flow-injection systems for magnesium determination in water samples. Calcium interference is eliminated using a specific ligand buffer, demonstrating its utility in precise analytical methods in environmental and water quality studies. (Wada, Yuchi, & Nakagawa, 1983)

Chemical Synthesis and Structural Studies

- Synthesis of Hydrogen Bonded Supramolecular Structures: Involved in the preparation of anhydrous and hydrated multi-component organic acid-base salts, contributing to the development of complex molecular structures with extensive hydrogen bonding and other molecular interactions. This highlights its role in advancing supramolecular chemistry. (Jin et al., 2015)

- Novel Derivatives Synthesis: Employed in the synthesis of novel naphthalene-2-sulfonic acid derivatives, which are then characterized using various spectroscopic techniques. These studies are crucial in the field of organic chemistry, especially in the development of new compounds with potential applications. (Udoikono et al., 2022)

- Synthesis of 1,4-Naphthoquinone Derivatives: Key in creating new 1,4-naphthoquinone derivatives containing a melamine fragment. This showcases its importance in synthetic chemistry for generating compounds with potential pharmaceutical or material applications. (Semenyuk et al., 2010)

Biomedical Research and Applications

- Studying Anti-inflammatory Biomolecular Activity: Utilized in studying the anti-inflammatory properties of chlorinated-phenyldiazenyl-naphthalene-2-sulfonic acid derivatives, indicating its potential in pharmaceutical research, particularly in the development of anti-inflammatory drugs. (Udoikono et al., 2022)

- Inhibitors in Angiogenesis Research: Found to be a novel class of potent inhibitors of the VEGF-R2 tyrosine kinase, which is significant in cancer research, particularly in studying angiogenesis and developing anti-cancer therapies. (Baindur et al., 2005)

Environmental and Material Science

- Decolourisation and Degradation of Textile Dyes: Demonstrated in the decolorization and biodegradation of reactive textile dyes, underscoring its application in environmental biotechnology and waste management. (Koyani et al., 2013)

- UV Absorbers in Textile Industry: Used in the design of UV absorbers for cellulosic apparels, showing its role in material science, particularly in the development of UV-protective fabrics. (Sahar et al., 2018)

Propiedades

Nombre del producto |

5-(4,6-Diamino-[1,3,5]triazin-2-ylamino)-4-hydroxy-3-(2-sulfo-phenylazo)-naphthalene-2,7-disulfonic acid |

|---|---|

Fórmula molecular |

C19H16N8O10S3 |

Peso molecular |

612.6 g/mol |

Nombre IUPAC |

5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C19H16N8O10S3/c20-17-23-18(21)25-19(24-17)22-11-7-9(38(29,30)31)5-8-6-13(40(35,36)37)15(16(28)14(8)11)27-26-10-3-1-2-4-12(10)39(32,33)34/h1-7,28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H5,20,21,22,23,24,25) |

Clave InChI |

LOCFSBZWHQIILX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)N)N)O)S(=O)(=O)O |

SMILES canónico |

C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)N)N)O)S(=O)(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B1208460.png)